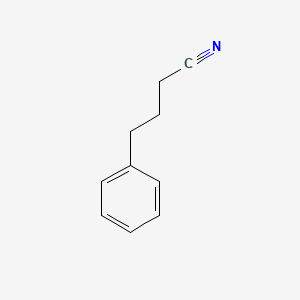

4-Phenylbutyronitrile

Description

The exact mass of the compound Benzenebutanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1853. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMVGKQFVMTRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062129 | |

| Record name | Benzenebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2046-18-6 | |

| Record name | Benzenebutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2046-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002046186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenebutanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenebutanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEBUTANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNG4BJG1Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Phenylbutyronitrile CAS number 2046-18-6 properties

An In-depth Technical Guide to 4-Phenylbutyronitrile (CAS 2046-18-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS 2046-18-6), a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the core properties, spectroscopic characteristics, synthesis, reactivity, and applications of this compound, grounding all claims in authoritative data.

Core Compound Identity and Significance

This compound, also known as Benzenebutanenitrile, is an organic compound featuring a butyronitrile chain attached to a phenyl group.[1] Its unique structure, combining an aromatic ring with a reactive nitrile functional group, makes it a valuable building block in a multitude of chemical transformations.[1] It serves as a critical precursor in the synthesis of pharmaceuticals, agrochemicals, styrene derivatives, and other light aliphatic nitriles.[1][2]

-

CAS Number: 2046-18-6[3]

-

Molecular Weight: 145.20 g/mol

-

Synonyms: (3-Cyanopropyl)benzene, Benzenebutanenitrile, γ-Phenylpropyl cyanide[1][5]

Physicochemical Properties

The physical and chemical properties of this compound define its behavior in experimental settings. It is typically a colorless to pale yellow liquid under standard conditions.[1][6] Its moderate polarity allows for solubility in many organic solvents, while it remains less soluble in water.[1]

| Property | Value | Source |

| Appearance | Colorless to pale yellow, clear liquid | [1][4][6] |

| Boiling Point | 129-131 °C at 10 mmHg; 97-99 °C at 1.7 mmHg | [4][6][7] |

| Density | 0.973 - 0.976 g/mL at 25 °C | [4][7] |

| Refractive Index (n20/D) | 1.5143 | [4][7] |

| Flash Point | 105 °C (221 °F) - 113 °C (235.4 °F) | [6][7][8] |

| Water Solubility | Low | [1] |

| Octanol/Water Partition Coefficient (LogP) | 2.53 | [3] |

Spectroscopic Data Analysis: A Structural Confirmation Toolkit

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The following data provides a reliable fingerprint for the molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most prominent feature is the sharp, intense absorption band characteristic of the nitrile (C≡N) triple bond stretch, which typically appears between 2260 and 2240 cm⁻¹ for saturated nitriles.[9] Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl chain appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy gives detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is highly predictable. The protons on the phenyl group (C₆H₅) typically appear as a multiplet in the aromatic region (δ 7.1-7.3 ppm). The three methylene groups (-CH₂-) of the butyl chain will present as distinct signals, with the protons closest to the electron-withdrawing nitrile group being the most downfield.

-

-CH₂-CN: Triplet, ~δ 2.4 ppm

-

-CH₂-Ph: Triplet, ~δ 2.7 ppm

-

Internal -CH₂-: Multiplet, ~δ 2.0 ppm

-

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the three aliphatic carbons, and the unique quaternary carbon of the nitrile group, which is typically found far downfield (~119 ppm).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 145, corresponding to the molecular weight of the compound.[10] A prominent peak is often observed at m/z = 104, resulting from a characteristic cleavage that leaves the tropylium ion ([C₇H₇]⁺) or a related structure, which is a common fragmentation pattern for compounds containing a benzyl group.[11]

| Spectroscopic Feature | Typical Range/Value | Assignment |

| IR Absorption (C≡N) | ~2245 cm⁻¹ | Nitrile stretch |

| ¹H NMR (Aromatic) | δ 7.1 - 7.3 ppm | C₆H₅ protons |

| ¹H NMR (Aliphatic) | δ 2.0 - 2.7 ppm | -(CH₂)₃- protons |

| MS (Molecular Ion) | m/z = 145 | [C₁₀H₁₁N]⁺ |

| MS (Major Fragment) | m/z = 104, 91 | Fragmentation ions |

Synthesis and Reactivity: A Gateway to Advanced Molecules

The true utility of this compound lies in its role as a synthetic intermediate. Its preparation is straightforward, and its nitrile group offers a versatile handle for further chemical modifications.

Workflow for a Representative Synthesis

A common and reliable method for synthesizing this compound is through the nucleophilic substitution of an appropriate 4-phenylbutyl halide with a cyanide salt. This classic Williamson-type synthesis is efficient and scalable.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol: Cyanide Displacement

Causality: This protocol leverages the high nucleophilicity of the cyanide ion and a polar aprotic solvent (DMSO) to facilitate an Sₙ2 reaction, displacing the bromide leaving group.

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

Reagents: Charge the flask with sodium cyanide (1.1 equivalents) and anhydrous dimethyl sulfoxide (DMSO).

-

Addition: While stirring, add 4-phenylbutyl bromide (1.0 equivalent) to the mixture dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quench: After completion, cool the mixture to room temperature and carefully pour it into a beaker of cold water to quench the reaction and precipitate the product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the organic layer multiple times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and brine to remove residual DMSO and salts.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation to yield pure this compound.[4] The choice of vacuum distillation is critical due to the compound's relatively high boiling point at atmospheric pressure.

Core Reactivity: Hydrolysis and Reduction

The nitrile group is a linchpin for synthetic transformations, primarily through hydrolysis to a carboxylic acid or reduction to a primary amine. These two pathways unlock access to different classes of molecules crucial for drug discovery.

Caption: Key reactions of this compound.

Protocol for Reduction to 4-Phenylbutylamine

Causality: This protocol uses Raney Nickel, a highly effective and industrially preferred catalyst for the hydrogenation of nitriles to primary amines.[12] The presence of ammonia is a self-validating step used to suppress the formation of secondary amine byproducts.[12]

-

Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add this compound (1.0 equivalent).

-

Solvent: Dissolve the nitrile in a suitable solvent like ethanol or methanol.[12] Optionally, add ammonia to the solvent to minimize secondary amine formation.[12]

-

Catalyst: Carefully add a catalytic amount of Raney Nickel slurry under an inert atmosphere.[12]

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Reaction: Agitate the mixture (shake or stir) at room temperature or with gentle heating. Monitor the reaction by observing the uptake of hydrogen.

-

Workup: Once hydrogen uptake ceases, cool the vessel, carefully vent the excess pressure, and purge with nitrogen.

-

Filtration: Remove the Raney Nickel catalyst by filtering the reaction mixture through a pad of Celite. Caution: Raney Nickel can be pyrophoric and should not be allowed to dry.

-

Concentration: Remove the solvent from the filtrate under reduced pressure to yield crude 4-phenylbutylamine.

-

Purification: If necessary, purify the amine by vacuum distillation.

Applications in Drug Development and Chemical Industry

This compound is a cornerstone intermediate. Its derivatives are central to several fields:

-

Pharmaceuticals: The reduction product, 4-phenylbutylamine, is a building block for various active pharmaceutical ingredients (APIs). The hydrolysis product, 4-phenylbutyric acid, is itself a drug used as a histone deacetylase inhibitor for treating urea cycle disorders and in cancer research.[13]

-

Industrial Chemicals: It serves as a precursor for certain styrene derivatives, which are used to produce polymers, resins, and specialty coatings.[2]

-

Agrochemicals: The molecular scaffold is used in the synthesis of some pesticides and herbicides.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as hazardous.[6]

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | H302, H312, H332 |

| Skin Irritation | Category 2 | H315 |

| Eye Irritation | Category 2 | H319 |

| Specific Target Organ Toxicity | Category 3 (Respiratory System) | H335 |

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid inhalation of vapors and contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition.[3] The storage class is typically 10 for combustible liquids.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6] If inhaled, move the victim to fresh air.[6] If swallowed, call a poison control center or doctor immediately.[6]

References

- 1. CAS 2046-18-6: Benzenebutanenitrile | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. Benzenebutanenitrile (CAS 2046-18-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. fishersci.com [fishersci.com]

- 7. store.p212121.com [store.p212121.com]

- 8. 4-苯基丁腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. This compound(2046-18-6) IR Spectrum [m.chemicalbook.com]

- 11. Benzenebutanenitrile | C10H11N | CID 74897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Deep Dive: Elucidating the Structure of 4-Phenylbutyronitrile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Phenylbutyronitrile, a versatile bifunctional molecule, serves as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and specialty polymers.[1] Its structure, comprising a phenyl ring, a flexible four-carbon aliphatic chain, and a terminal nitrile group, imparts a unique combination of aromatic and aliphatic characteristics. Accurate and unambiguous structural confirmation of this compound is paramount for its application in complex synthetic pathways, ensuring the integrity and purity of downstream products. This technical guide provides a comprehensive analysis of the spectral data of this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a detailed structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who rely on these analytical techniques for the robust characterization of organic molecules.

Molecular Structure and Key Spectroscopic Features

The structural formula of this compound is C₁₀H₁₁N, with a molecular weight of 145.20 g/mol .[2] The molecule's architecture, with its distinct proton and carbon environments, gives rise to a characteristic spectroscopic fingerprint that can be definitively analyzed.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide invaluable information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals four distinct sets of signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 - 7.17 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 2.72 | Triplet | 2H | -CH₂- (adjacent to phenyl) |

| 2.36 | Triplet | 2H | -CH₂- (adjacent to -CN) |

| 2.00 | Quintet | 2H | -CH₂- (central) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation:

-

Aromatic Protons (7.32 - 7.17 ppm): The complex multiplet in the downfield region is characteristic of the five protons on the monosubstituted benzene ring. The overlapping signals are due to the small differences in their chemical environments.

-

Benzylic Protons (2.72 ppm): The triplet corresponds to the two protons on the carbon atom directly attached to the phenyl ring. The signal is split into a triplet by the two adjacent protons on the neighboring methylene group.

-

Protons Alpha to Nitrile (2.36 ppm): The triplet is assigned to the two protons on the carbon atom adjacent to the electron-withdrawing nitrile group. This deshielding effect shifts the signal downfield compared to a standard alkane. The triplet splitting is caused by the two neighboring protons.

-

Central Methylene Protons (2.00 ppm): The quintet arises from the two protons on the central methylene group of the aliphatic chain. This signal is split by the two protons on each of the adjacent methylene groups (2+2=4, n+1=5).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays signals for each of the unique carbon atoms in the molecule.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 140.5 | Quaternary aromatic carbon (C-ipso) |

| 128.6 | Aromatic CH (C-ortho and C-meta) |

| 126.4 | Aromatic CH (C-para) |

| 119.4 | Nitrile carbon (-C≡N) |

| 34.6 | -CH₂- (adjacent to phenyl) |

| 28.0 | -CH₂- (central) |

| 17.1 | -CH₂- (adjacent to -CN) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation:

-

Aromatic Carbons (140.5, 128.6, 126.4 ppm): The signals in the aromatic region correspond to the six carbons of the phenyl ring. The quaternary carbon directly attached to the alkyl chain (C-ipso) appears at 140.5 ppm. The other aromatic carbons appear as two distinct signals due to symmetry.

-

Nitrile Carbon (119.4 ppm): The signal at 119.4 ppm is characteristic of a nitrile carbon, which typically resonates in the 110-125 ppm range.[3]

-

Aliphatic Carbons (34.6, 28.0, 17.1 ppm): The three signals in the upfield region correspond to the three methylene carbons of the aliphatic chain. The benzylic carbon appears at 34.6 ppm, while the carbon adjacent to the nitrile group is found at 17.1 ppm. The central methylene carbon resonates at 28.0 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[4]

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the nitrile and aromatic functionalities.

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 - 3080 | Medium | Aromatic C-H stretch |

| 2850 - 2950 | Medium | Aliphatic C-H stretch |

| 2245 | Strong, Sharp | C≡N stretch (nitrile) |

| 1605, 1495, 1455 | Medium | Aromatic C=C ring stretch |

Data sourced from the NIST WebBook. [6]

Interpretation:

-

Aromatic C-H Stretch (3030 - 3080 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.

-

Aliphatic C-H Stretch (2850 - 2950 cm⁻¹): The bands in this region are due to the C-H stretching vibrations of the methylene groups in the alkyl chain.

-

Nitrile C≡N Stretch (2245 cm⁻¹): The strong and sharp absorption at 2245 cm⁻¹ is a definitive indicator of the nitrile functional group. The position of this band is characteristic for non-conjugated nitriles.[7][8]

-

Aromatic C=C Ring Stretch (1605, 1495, 1455 cm⁻¹): These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat (undiluted). A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample between the plates and acquire the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Major Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 145 | 25 | [M]⁺ (Molecular Ion) |

| 104 | 100 | [C₈H₈]⁺ (Tropylium ion) |

| 91 | 60 | [C₇H₇]⁺ (Benzyl cation) |

| 41 | 30 | [C₃H₅]⁺ (Allyl cation) |

Data sourced from the NIST WebBook. [6]

Interpretation:

-

Molecular Ion (m/z 145): The peak at m/z 145 corresponds to the molecular weight of this compound, confirming its elemental composition.[2]

-

Base Peak (m/z 104): The most intense peak in the spectrum (the base peak) at m/z 104 is attributed to the formation of the stable tropylium ion via a McLafferty-like rearrangement followed by the loss of acetonitrile (CH₃CN).

-

Benzyl Cation (m/z 91): The prominent peak at m/z 91 is characteristic of the benzyl cation, formed by the cleavage of the bond between the benzylic carbon and the adjacent carbon of the alkyl chain.

-

Allyl Cation (m/z 41): This peak likely arises from the fragmentation of the alkyl chain.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra provides a self-validating and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the proton and carbon skeletons of the molecule. The IR spectrum confirms the presence of the key nitrile and aromatic functional groups. The mass spectrum provides the molecular weight and characteristic fragmentation patterns that are consistent with the proposed structure. This multi-technique spectroscopic approach ensures the highest level of confidence in the identity and purity of this compound, a critical requirement for its use in research and development.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Benzenebutanenitrile | C10H11N | CID 74897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. Benzenebutanenitrile [webbook.nist.gov]

- 7. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (NP0000537) [np-mrd.org]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

Synthesis and characterization of 4-phenylbutyronitrile

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenylbutyronitrile

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and characterization of this compound (CAS No: 2046-18-6), a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] Designed for researchers, chemists, and drug development professionals, this document offers a detailed narrative on a principal synthetic pathway, discusses alternative methodologies, and provides comprehensive protocols for structural and purity verification. The content is grounded in established chemical principles, ensuring a trustworthy and authoritative resource for laboratory application.

Strategic Approach to Synthesis: Alkylation of Benzyl Cyanide

The most common and strategically sound method for preparing this compound is the alkylation of benzyl cyanide (also known as phenylacetonitrile). This approach is favored for its reliability and the relative accessibility of its starting materials.

Underlying Mechanism and Rationale

The core of this synthesis lies in the generation of a resonance-stabilized carbanion from benzyl cyanide. The methylene protons (α-protons) adjacent to both the phenyl ring and the nitrile group are sufficiently acidic (pKa ≈ 22 in DMSO) to be removed by a strong base. The resulting carbanion acts as a potent nucleophile, readily attacking an appropriate three-carbon electrophile in a classical SN2 reaction to form the desired C-C bond.

The choice of base is critical. While powerful bases like sodium amide (NaNH₂) are effective, a widely adopted and safer industrial practice involves using a concentrated aqueous solution of sodium hydroxide in a biphasic system with a phase-transfer catalyst (PTC).[2] The PTC, typically a quaternary ammonium salt like benzyltriethylammonium chloride, facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase, where it can deprotonate the benzyl cyanide.[2] This method avoids the need for strictly anhydrous conditions and hazardous reagents like sodium amide.

Caption: Mechanism of this compound Synthesis via Alkylation.

Detailed Experimental Protocol

This protocol describes a robust procedure for the synthesis of this compound using a phase-transfer catalyst.

Materials:

-

Benzyl cyanide (Phenylacetonitrile)

-

1-Bromo-3-chloropropane

-

Sodium hydroxide (50% aqueous solution)

-

Benzyltriethylammonium chloride (PTC)

-

Toluene

-

Diethyl ether

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate

-

Three-neck round-bottom flask, mechanical stirrer, dropping funnel, condenser, heating mantle

Procedure:

-

Reaction Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Initial Charge: To the flask, add benzyl cyanide (e.g., 0.5 mol), 1-bromo-3-chloropropane (0.6 mol, 1.2 eq), and benzyltriethylammonium chloride (0.01 mol, 2 mol%).

-

Base Addition: Begin vigorous stirring to create an emulsion. Slowly add 50% aqueous sodium hydroxide solution (1.0 mol, 2.0 eq) via the dropping funnel over 30-45 minutes. An exothermic reaction will occur; maintain the internal temperature between 30-40°C using a water bath if necessary.

-

Reaction: After the addition is complete, continue stirring vigorously at room temperature for 3-4 hours. Monitor the reaction progress by TLC or GC-MS by withdrawing small aliquots from the organic layer.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with 200 mL of water and 150 mL of diethyl ether.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with 75 mL portions of diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with 100 mL of water and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation. This compound typically boils at 97-99 °C under 1.7 mmHg pressure.[3][4] Collect the appropriate fraction.

Alternative Synthetic Routes

While alkylation is a primary method, other routes exist, offering different strategic advantages.

| Synthetic Route | Starting Materials | Reagents/Catalyst | Key Advantages | Key Disadvantages |

| Alkylation | Benzyl Cyanide, 1,3-Dihalopropane | Strong Base, Phase-Transfer Catalyst | Reliable, good yields, well-established.[2] | Requires careful control of temperature and base addition. |

| From 4-Nitrotoluene | 4-Nitrotoluene, Acrylonitrile | Strong Base (e.g., NaOH) in an aprotic solvent | Utilizes different, readily available starting materials.[5] | Primarily demonstrated for nitro-substituted analogs; requires subsequent reduction of the nitro group if the unsubstituted amine is desired. |

| Hydrocyanation | Allylbenzene | HCN, Ni-based catalyst | Atom-economical, potentially suitable for large-scale industrial processes.[6] | Requires handling of highly toxic HCN and specialized catalytic systems. |

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N | [3] |

| Molecular Weight | 145.20 g/mol | [3][7] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 97-99 °C at 1.7 mmHg | [3][4] |

| Density | 0.973 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.5143 | [3][4] |

| CAS Number | 2046-18-6 | [3] |

Spectroscopic Analysis

2.2.1. Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity/Shape |

| ~3050-3030 | Aromatic C-H Stretch | Medium, Sharp |

| ~2940, 2860 | Aliphatic C-H Stretch | Medium, Sharp |

| ~2245 | Nitrile (C≡N) Stretch | Medium, Sharp (Characteristic) |

| ~1605, 1495, 1450 | Aromatic C=C Bending | Medium-Weak, Sharp |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides an unambiguous structural fingerprint of the molecule.

-

¹H NMR (Proton NMR): The spectrum will show four distinct sets of signals corresponding to the different proton environments.[8]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | Multiplet (m) | 5H | Aromatic protons (C₆H ₅) |

| ~2.75 | Triplet (t) | 2H | Benzylic protons (-CH₂ -Ph) |

| ~2.40 | Triplet (t) | 2H | Methylene protons adjacent to CN (-CH₂ -CN) |

| ~2.00 | Multiplet (quintet/sextet) | 2H | Central methylene protons (-CH₂-CH₂ -CH₂-) |

-

¹³C NMR (Carbon NMR): The spectrum confirms the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Aromatic C (quaternary, C1) |

| ~129, 128, 126 | Aromatic CH carbons |

| ~120 | Nitrile Carbon (-C≡N) |

| ~35 | Benzylic Carbon (-C H₂-Ph) |

| ~28 | Central Methylene Carbon (-CH₂-C H₂-CH₂-) |

| ~17 | Methylene Carbon adjacent to CN (-C H₂-CN) |

2.2.3. Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and key fragmentation patterns, confirming the compound's identity.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 145 | [M]⁺ (Molecular Ion) [7][8] |

| 105 | [M - C₂H₂N]⁺ |

| 104 | [M - CH₂CN]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, often the base peak) [8] |

| 65 | [C₅H₅]⁺ |

Chromatographic Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity of volatile compounds like this compound and provides simultaneous mass spectral confirmation.[9]

General Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the purified this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min).[10]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

-

Mass Range: Scan from m/z 40 to 450.

-

Source Temperature: 230 °C.

-

-

Data Analysis: A successful synthesis will yield a single, sharp peak in the total ion chromatogram. The mass spectrum of this peak should match the reference spectrum and expected fragmentation pattern for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound 99 2046-18-6 [sigmaaldrich.com]

- 4. 4-苯基丁腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles - Google Patents [patents.google.com]

- 6. research.tue.nl [research.tue.nl]

- 7. Benzenebutanenitrile | C10H11N | CID 74897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(2046-18-6) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus [frontiersin.org]

Physical and chemical properties of 4-phenylbutyronitrile

An In-depth Technical Guide to 4-Phenylbutyronitrile: Properties, Reactivity, and Applications

Introduction

This compound, also known as benzenebutanenitrile, is a versatile bifunctional molecule featuring a terminal nitrile group and a phenyl ring separated by a three-carbon aliphatic chain.[1] This structure imparts a unique combination of reactivity, making it a valuable intermediate in organic synthesis. Its applications span from the creation of polymers and specialty chemicals to its use as a foundational building block in the development of pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive overview of the physical, spectroscopic, and chemical properties of this compound, along with insights into its synthesis, key reactions, and applications relevant to researchers and drug development professionals.

Molecular Structure:

Physical and Chemical Properties

This compound is a combustible liquid at room temperature. Its key physical and computational properties are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Weight | 145.20 g/mol | [1][2][4][5] |

| Form | Liquid | [2] |

| Boiling Point | 97-99 °C at 1.7 mmHg[2] 129-131 °C at 10 mmHg[5] | [2][5] |

| Density | 0.973 g/mL at 25 °C[2] 0.976 g/mL[5] | [2][5] |

| Refractive Index (n20/D) | 1.5143 | [2][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup 105 °C (221 °F)[5] | [5] |

| Topological Polar Surface Area | 23.8 Ų | [1] |

| XLogP3 | 2.2 | [1] |

| Rotatable Bond Count | 3 | [1][4] |

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound. Key spectral features are derived from its constituent functional groups.[6][7][8]

| Spectroscopy Type | Key Features and Expected Signals |

| ¹H NMR | Aromatic Protons: Multiplet around 7.1-7.3 ppm. Aliphatic Protons: Three distinct multiplets corresponding to the -(CH₂)₃- chain, typically between 1.8-2.8 ppm. The protons alpha to the nitrile group will be the most downfield of the aliphatic signals. |

| ¹³C NMR | Nitrile Carbon (C≡N): Signal typically appears around 118-122 ppm. Aromatic Carbons: Multiple signals in the 126-141 ppm range. Aliphatic Carbons: Three signals in the aliphatic region, typically between 17-35 ppm. |

| Infrared (IR) Spectroscopy | C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹. This is a highly characteristic peak for nitriles. Aromatic C-H Stretch: Signals appear just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals appear just below 3000 cm⁻¹. C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak at m/z = 145, corresponding to the molecular weight. Fragmentation: Common fragments include the loss of the nitrile group and fragmentation along the alkyl chain, often showing a prominent tropylium ion peak at m/z = 91. |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its nitrile group, which serves as a versatile handle for transformation into other key functional groups. This versatility makes it a valuable precursor in multi-step syntheses.

Reduction of the Nitrile Group

One of the most significant reactions of this compound in drug discovery and development is its reduction to the corresponding primary amine, 4-phenylbutylamine. This amine is a common building block for various biologically active molecules.

-

Causality of Reagent Choice: The reduction is typically achieved through catalytic hydrogenation using catalysts like Raney Nickel or with chemical reducing agents such as Lithium Aluminum Hydride (LiAlH₄).[9] Raney Nickel is often preferred in industrial settings due to its cost-effectiveness and easier handling compared to pyrophoric hydrides.[9] The reaction is often conducted in the presence of ammonia to minimize the formation of secondary amine byproducts.[9]

Caption: Catalytic reduction of this compound to 4-phenylbutylamine.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol outlines a standard procedure for the reduction of this compound using Raney Nickel.

-

Vessel Preparation: A high-pressure hydrogenation apparatus (e.g., a Parr shaker) is charged with a solution of this compound dissolved in a suitable solvent like ethanol. To suppress secondary amine formation, the solvent may contain ammonia.[9]

-

Catalyst Addition: A catalytic amount of Raney Nickel (as a slurry in the solvent) is carefully added to the solution under an inert atmosphere.[9]

-

Hydrogenation: The apparatus is sealed, purged with nitrogen to remove air, and then pressurized with hydrogen gas to the desired pressure (typically 50-100 psi).[9]

-

Reaction: The mixture is agitated (shaken or stirred) and may be heated to a moderate temperature (e.g., 50-80 °C) to facilitate the reaction.[9]

-

Monitoring: The reaction progress is monitored by observing the uptake of hydrogen gas. The reaction is considered complete when hydrogen uptake ceases.[9]

-

Workup: After cooling the vessel and carefully venting the excess hydrogen, the catalyst is removed by filtration through a pad of celite. Caution: Raney Nickel is pyrophoric and must be kept wet during filtration.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 4-phenylbutylamine.

-

Purification: The final product can be purified by vacuum distillation to achieve high purity.[9]

Hydrolysis of the Nitrile Group

This compound can be hydrolyzed under acidic or basic conditions to yield 4-phenylbutanoic acid or the intermediate 4-phenylbutanamide. 4-Phenylbutanoic acid is itself a compound of interest, acting as a histone deacetylase inhibitor.[10]

Applications in Industry and Research

This compound's utility extends across multiple sectors of the chemical industry.

-

Pharmaceutical Synthesis: As demonstrated, it is a key precursor to 4-phenylbutylamine, a building block for various pharmaceutical agents.[9] The nitrile group itself is a recognized pharmacophore and can be found in numerous approved drugs, where it often serves as a bioisostere for other functional groups or participates in key binding interactions with protein targets.[11]

-

Polymer and Materials Science: It serves as a precursor in the synthesis of certain styrene derivatives, which are used to produce polymers, resins, and coatings with specific, tailored properties.[3]

-

Agrochemicals: The molecule is also instrumental in the synthesis of light aliphatic nitriles, which are important intermediates in the manufacturing of various agrochemicals.[3]

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory or industrial setting.[12]

-

Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity 4).[1] It also causes skin and serious eye irritation.[1]

-

Handling Precautions: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[13][14] Avoid contact with skin, eyes, and clothing.[12] Use non-sparking tools and take measures to prevent electrostatic discharge.[13]

-

Personal Protective Equipment (PPE): Appropriate PPE includes safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials and sources of ignition.[12][13]

-

First Aid: In case of exposure, move the victim to fresh air. For skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse the mouth and seek immediate medical attention.[12][15]

Conclusion

This compound is a chemical intermediate of significant value, bridging basic chemical manufacturing with advanced applications in pharmaceuticals and material science. Its well-defined physical properties, predictable spectroscopic signature, and versatile chemical reactivity, centered on the nitrile functional group, make it a reliable and essential building block for synthetic chemists. A thorough understanding of its properties and safe handling procedures is paramount for harnessing its full potential in research and development.

References

- 1. Benzenebutanenitrile | C10H11N | CID 74897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-苯基丁腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. store.p212121.com [store.p212121.com]

- 6. This compound(2046-18-6) 1H NMR [m.chemicalbook.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2046-18-6 Name: this compound [xixisys.com]

- 14. arborassays.com [arborassays.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 4-Phenylbutyronitrile: Synthesis, Properties, and Applications in Drug Development

Introduction

In the landscape of pharmaceutical synthesis and drug discovery, the strategic selection of starting materials and intermediates is paramount.[] These foundational molecules are the bedrock upon which complex active pharmaceutical ingredients (APIs) are built.[2] 4-Phenylbutyronitrile, a versatile bifunctional molecule, represents a key building block in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, synthetic routes to key derivatives, and its strategic importance for professionals in drug development. Particular emphasis is placed on its role as a precursor to the pharmacologically significant 4-phenylbutylamine scaffold.[3][4]

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective application in a laboratory or industrial setting.

Nomenclature and Synonyms

The standardized nomenclature for this compound is crucial for unambiguous scientific communication.

-

IUPAC Name : 4-Phenylbutanenitrile[5]

-

Synonyms : Benzenebutanenitrile, Phenylbutyronitrile, (3-Cyanopropyl)benzene, 1-Cyano-3-phenylpropane, γ-Phenylpropyl cyanide.[4][5]

-

CAS Number : 2046-18-6[6]

Physicochemical Data

The physical and chemical properties of this compound dictate its handling, reaction conditions, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁N | [6] |

| Molecular Weight | 145.20 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Density | 0.973 g/mL at 25 °C | [4][6] |

| Boiling Point | 97-99 °C at 1.7 mmHg | [4][6] |

| Refractive Index | n20/D 1.5143 | [4][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and dioxane. | [3][6] |

The Strategic Importance of the 4-Phenylbutyl Scaffold in Medicinal Chemistry

The 4-phenylbutyl moiety, readily accessible from this compound, is a privileged scaffold in drug discovery. Its structural features—a flexible four-carbon chain linked to a phenyl group—allow for systematic modifications to explore structure-activity relationships (SAR).[3] The primary amine derivative, 4-phenylbutylamine, is of particular interest as it serves as a foundational element for molecules targeting the central nervous system.[3][8]

Derivatives of 4-phenylbutylamine are recognized as competitive inhibitors of monoamine oxidase A (MAO-A), an enzyme critical in the metabolism of neurotransmitters like serotonin and norepinephrine.[4][5][8] Furthermore, this scaffold is a key component in the design of monoamine reuptake inhibitors, which are central to the treatment of various neurological and psychiatric disorders.[3][9]

Caption: Strategic role of this compound in drug discovery.

Key Synthetic Transformations: From Nitrile to Amine

The conversion of the nitrile group in this compound to a primary amine is a cornerstone transformation, unlocking access to a plethora of pharmacologically relevant derivatives. Two primary methods for this reduction are catalytic hydrogenation and chemical reduction with metal hydrides.

Catalytic Hydrogenation

This method is often preferred in industrial settings due to its atom economy and the use of recyclable catalysts. Raney Nickel is a commonly employed catalyst for this transformation.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel [10]

-

Catalyst Preparation: Wash Raney Nickel (as a slurry in water) with anhydrous ethanol to remove water. For enhanced selectivity towards the primary amine, the catalyst can be pre-treated with a basic solution (e.g., aqueous potassium carbonate) and then washed with the reaction solvent.

-

Reaction Setup: Charge a high-pressure autoclave with this compound and anhydrous ethanol. Add the prepared Raney Nickel catalyst as a slurry. To suppress the formation of secondary amines, anhydrous ammonia can be introduced.

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction Execution: Agitate the reaction mixture (stir or shake) and heat if necessary. Monitor the reaction progress by observing hydrogen uptake.

-

Work-up and Purification: Once the reaction is complete, cool the reactor and carefully release the excess hydrogen pressure. Remove the catalyst by filtration through a pad of diatomaceous earth. The solvent and any excess ammonia are removed by distillation. The resulting crude 4-phenylbutylamine can be purified by vacuum distillation.

References

- 2. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-PHENYLBUTYLAMINE | 13214-66-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and Synthesis of 4-Phenylbutyronitrile

Abstract

4-Phenylbutyronitrile, a key building block in the synthesis of pharmaceuticals and other fine chemicals, possesses a rich history intertwined with the development of synthetic organic chemistry. While a singular, celebrated moment of discovery remains obscured by the annals of early chemical literature, its synthesis can be understood as a logical progression of nitrile chemistry. This in-depth technical guide provides a comprehensive overview of the historical context and the likely seminal synthetic routes leading to this compound. We will explore the foundational reactions that paved the way for its creation, detail plausible early synthetic protocols with a focus on the underlying chemical principles, and trace the evolution of its synthesis to more modern, efficient methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important chemical intermediate.

Introduction: A Molecule of Growing Importance

This compound (also known as γ-phenylpropyl cyanide) is a versatile organic compound that serves as a crucial intermediate in the production of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its structure, featuring a phenyl group separated from a nitrile by a three-carbon aliphatic chain, provides a unique scaffold for further chemical transformations. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in a variety of cycloaddition and condensation reactions, making it a highly valuable synthon.

The most prominent application of this compound lies in its role as a precursor to 4-phenylbutyric acid (4-PBA). 4-PBA has garnered significant attention in the medical field for its therapeutic potential in treating urea cycle disorders, sickle cell disease, and certain forms of cancer. This therapeutic significance has undoubtedly fueled the demand for efficient and scalable synthetic routes to its nitrile precursor.

This guide will delve into the historical origins of this compound, not as a singular event, but as a product of the burgeoning field of organic synthesis in the late 19th and early 20th centuries.

Historical Context: The Dawn of Nitrile Synthesis

The late 1800s and early 1900s were a period of explosive growth in synthetic organic chemistry. The elucidation of molecular structures and the development of new reactions allowed chemists to construct increasingly complex molecules from simple starting materials. The synthesis of nitriles, in particular, was an area of active investigation, as the cyano group was recognized as a versatile functional handle.

Several key reactions that were likely instrumental in the first synthesis of this compound were established during this era:

-

The Williamson Ether Synthesis (1850s): While focused on ethers, this reaction established the principle of nucleophilic substitution, a cornerstone of the most probable early syntheses of this compound.

-

The Kolbe Nitrile Synthesis (1884): This reaction, involving the treatment of an alkyl halide with an alkali metal cyanide, provided a direct and reliable method for the formation of a carbon-carbon bond and the introduction of a nitrile group.[3]

-

The von Braun Reaction (early 1900s): This reaction demonstrated the cleavage of tertiary amines with cyanogen bromide to yield an organocyanamide and an alkyl halide, showcasing another route to cyano-containing compounds.[4][5]

-

The Rosenmund-von Braun Reaction (early 1900s): This method enabled the synthesis of aryl nitriles from aryl halides using cuprous cyanide, expanding the toolkit for nitrile synthesis.[6]

Given this historical backdrop, the first synthesis of this compound was likely not a serendipitous discovery but rather a targeted application of these emerging synthetic principles.

Plausible Early Synthetic Routes to this compound

While a definitive first-published synthesis remains to be unearthed, two primary routes, based on the well-established chemistry of the time, are the most probable candidates for the initial preparation of this compound.

Route 1: Nucleophilic Substitution of a 3-Phenylpropyl Halide

This is arguably the most straightforward and likely method for the first synthesis of this compound. The reaction relies on the principles of nucleophilic substitution, specifically an SN2 reaction, where a cyanide ion displaces a halide from an alkyl halide.

Diagram of the Nucleophilic Substitution Route

Caption: Plausible early synthesis of this compound via nucleophilic substitution.

Experimental Protocol: A Historically Contextualized Procedure

The following protocol is a representation of how the synthesis might have been carried out in the late 19th or early 20th century.

Objective: To synthesize this compound from 3-phenylpropyl bromide.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Phenylpropyl bromide | 199.08 | 19.9 g | 0.1 |

| Sodium Cyanide | 49.01 | 5.4 g | 0.11 |

| Ethanol (95%) | - | 100 mL | - |

Procedure:

-

In a round-bottomed flask fitted with a reflux condenser, a solution of 5.4 g (0.11 mol) of sodium cyanide in 100 mL of 95% ethanol is prepared. Gentle heating may be required to facilitate dissolution.

-

To this solution, 19.9 g (0.1 mol) of 3-phenylpropyl bromide is added.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction would have been monitored by the precipitation of sodium bromide.

-

After the reaction is deemed complete, the mixture is allowed to cool to room temperature.

-

The precipitated sodium bromide is removed by filtration.

-

The ethanolic solution is then distilled to remove the majority of the solvent.

-

The remaining residue is partitioned between water and a suitable organic solvent, such as diethyl ether.

-

The organic layer is separated, washed with water to remove any remaining cyanide salts, and dried over anhydrous calcium chloride.

-

The ether is removed by distillation, and the crude this compound is purified by vacuum distillation.

Causality and Experimental Choices:

-

Choice of Substrate: 3-Phenylpropyl bromide would have been accessible through the bromination of 3-phenylpropan-1-ol, which in turn could be prepared from benzene and succinic anhydride via a Friedel-Crafts reaction followed by reduction.

-

Choice of Reagent: Sodium or potassium cyanide were readily available and known to be effective nucleophiles for displacing halides.[3]

-

Choice of Solvent: Ethanol was a common solvent for such reactions, as it could dissolve both the organic substrate and the inorganic cyanide salt to a reasonable extent. The use of aqueous ethanol would have been avoided to minimize the formation of the corresponding alcohol as a byproduct.

-

Reaction Conditions: Refluxing the reaction mixture was a standard technique to increase the reaction rate.

Route 2: Alkylation of Phenylacetonitrile

Another plausible route involves the alkylation of phenylacetonitrile. This method takes advantage of the acidity of the α-protons of the nitrile, which can be deprotonated by a strong base to form a carbanion. This carbanion can then act as a nucleophile and react with an appropriate alkylating agent. However, this would produce an isomer, 2-phenylbutyronitrile, and would require subsequent steps to achieve the 4-phenyl isomer, making it a less direct route for the title compound. A more plausible variation for the synthesis of this compound would be the reaction of a phenylpropyl carbanion with a source of the cyano group, though this would have been a more challenging transformation in the early days of organic synthesis.

A more direct, albeit likely later, development would be the alkylation of a malonic ester derivative followed by decarboxylation and conversion to the nitrile.

Evolution of Synthetic Methodologies

As organic chemistry advanced, so too did the methods for synthesizing this compound. The early reliance on simple nucleophilic substitution has been augmented by more sophisticated and efficient techniques.

Modern Synthetic Approaches:

| Method | Description | Advantages |

| Phase-Transfer Catalysis | The reaction of an alkyl halide with sodium cyanide is carried out in a two-phase system (e.g., water and an organic solvent) with a phase-transfer catalyst (e.g., a quaternary ammonium salt). | Milder reaction conditions, improved yields, and easier work-up. |

| Transition Metal-Catalyzed Cross-Coupling | The reaction of an aryl halide with a suitable cyano-containing coupling partner, catalyzed by a transition metal complex (e.g., palladium or nickel). This would be a multi-step process to arrive at this compound. | High functional group tolerance and the ability to form C-C bonds with high precision. |

| Hydrocyanation of Alkenes | The addition of hydrogen cyanide across the double bond of an alkene, often catalyzed by a transition metal complex. For this compound, this would involve the hydrocyanation of an appropriate phenyl-substituted alkene. | Atom-economical and can be highly regioselective. |

Diagram of a Modern Synthetic Workflow (Phase-Transfer Catalysis)

Caption: Phase-transfer catalysis for the synthesis of this compound.

Conclusion

The history of this compound is a testament to the power of fundamental principles in organic chemistry. While the identity of its first synthesizer may be lost to time, the logical application of nucleophilic substitution reactions provides a clear and plausible pathway to its initial creation. The evolution of its synthesis, from simple refluxing in ethanol to sophisticated phase-transfer and transition-metal-catalyzed methods, mirrors the progress of organic synthesis as a whole. Today, this compound stands as a vital industrial intermediate, its importance underscored by the therapeutic applications of its derivatives. This guide has provided a window into the historical and chemical context of this important molecule, offering valuable insights for the modern researcher and drug development professional.

References

- 1. 4-phenyl-1-butyronitrile [stenutz.eu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. catalog.hathitrust.org [catalog.hathitrust.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Justus Liebigs Annalen der Chemie : Justus Liebigs Annalen der Chemie. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 6. Berichte der Deutschen Chemischen Gesellschaft (in SafetyLit) [safetylit.org]

4-Phenylbutyronitrile as a chemical intermediate in organic synthesis

An In-depth Technical Guide to 4-Phenylbutyronitrile as a Chemical Intermediate in Organic Synthesis

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₆H₅(CH₂)₃CN, is a bifunctional molecule of significant strategic value in modern organic synthesis.[1] Its structure, featuring a terminal nitrile group and a phenyl ring separated by a flexible three-carbon aliphatic chain, makes it a highly versatile building block. The nitrile moiety serves as a synthetic equivalent for a primary amine, a carboxylic acid, or a ketone, while the phenyl group and the adjacent methylene carbons offer sites for further functionalization. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, reactivity, and application of this compound, emphasizing its role as a pivotal intermediate in the creation of complex molecular architectures, particularly within the pharmaceutical industry.[2][3] Its utility extends to the production of styrene derivatives and light aliphatic nitriles, highlighting its broad impact across the chemical industry.[3]

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2046-18-6 | [1] |

| Molecular Formula | C₁₀H₁₁N | [4] |

| Molecular Weight | 145.20 g/mol | [1][4] |

| Appearance | Liquid | [1] |

| Boiling Point | 97-99 °C at 1.7 mmHg | [1][5] |

| Density | 0.973 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.5143 | [1][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

Safety Profile

This compound is classified as an acute toxicant and an irritant. Proper handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE) is mandatory.

-

Hazard Statements : H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352+P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Target Organs : Respiratory system.[1]

Synthesis of this compound

The preparation of this compound can be achieved through several established synthetic routes. A common and efficient laboratory-scale method involves the nucleophilic substitution of a 4-phenylbutyl halide with a cyanide salt. This pathway is favored for its high yield and the ready availability of starting materials.

Synthetic Pathway: Nucleophilic Substitution

The reaction proceeds via an Sₙ2 mechanism, where the cyanide ion acts as the nucleophile, displacing a halide (typically bromide) from the alkyl chain. The choice of a polar aprotic solvent like DMSO or DMF is critical as it solvates the cation of the cyanide salt, leaving the cyanide anion highly nucleophilic and reactive.

Caption: Synthesis of this compound via Sₙ2 reaction.

Experimental Protocol: Synthesis from 4-Phenylbutyl Bromide

-

Setup : To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (1.2 eq) and anhydrous dimethyl sulfoxide (DMSO).

-

Reaction Initiation : Begin stirring the suspension under a nitrogen atmosphere. Add 4-phenylbutyl bromide (1.0 eq) dropwise to the mixture at room temperature.

-

Heating : After the addition is complete, heat the reaction mixture to 80-90 °C. The choice to heat is causal; it provides the necessary activation energy to overcome the energy barrier for the Sₙ2 reaction, ensuring a reasonable reaction rate.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup : Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether. The ether extractions are necessary to efficiently recover the organic product from the aqueous DMSO mixture.

-

Purification : Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[1]

Core Reactivity and Transformations

The true utility of this compound lies in the diverse chemical transformations of its nitrile group, making it a gateway to several important classes of compounds.

Reduction to 4-Phenylbutylamine

The reduction of the nitrile to a primary amine is one of the most valuable transformations of this compound. The resulting product, 4-phenylbutylamine, is a key building block in medicinal chemistry.[2]

Caption: Reduction of this compound to 4-Phenylbutylamine.

Field-Proven Insights: The choice of reducing agent is critical and depends on the desired scale and substrate tolerance.

-

Lithium Aluminum Hydride (LiAlH₄) : A powerful, non-catalytic reducing agent that provides excellent yields but is sensitive to moisture and requires stringent anhydrous conditions.[2] It is often preferred for lab-scale synthesis where functional group tolerance is less of a concern.

-

Catalytic Hydrogenation (H₂/Raney Ni) : This method is highly efficient, scalable, and preferred in industrial settings.[4] The use of ammonia as a co-solvent is a key process parameter; it suppresses the formation of secondary amine byproducts by reacting with the intermediate imine, favoring the formation of the primary amine.[4][6]

-

Setup : In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether under a nitrogen atmosphere.[2]

-

Addition : Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to the stirred LiAlH₄ suspension. The reaction is highly exothermic, so the addition rate should be controlled to maintain a gentle reflux.

-

Reaction : After the addition is complete, stir the mixture at room temperature, followed by gentle reflux until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the C≡N stretch).

-

Quenching : Cool the reaction in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is critical for safety and for producing a granular, easily filterable aluminum salt precipitate.

-

Isolation : Filter the resulting precipitate and wash it thoroughly with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 4-phenylbutylamine, which can be purified by vacuum distillation.[2]

-

Setup : Dissolve this compound in ethanol or methanol, often in the presence of ammonia, in a high-pressure hydrogenation apparatus (e.g., a Parr shaker).[4]

-

Catalyst Addition : Add a catalytic amount of Raney Nickel slurry to the solution.[4]

-

Hydrogenation : Seal the apparatus, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi). Agitate the mixture (shake or stir) and optionally heat to facilitate the reaction.

-

Monitoring : Monitor the reaction by observing the uptake of hydrogen.

-

Workup : Once the reaction is complete, cool the apparatus and carefully release the excess hydrogen pressure. Remove the catalyst by filtration through a pad of Celite.

-

Isolation : Remove the solvent under reduced pressure to yield the crude 4-phenylbutylamine, which can be purified by vacuum distillation.[4]

Hydrolysis to 4-Phenylbutyric Acid

The hydrolysis of the nitrile group provides direct access to 4-phenylbutyric acid, a compound with its own therapeutic applications, such as in the treatment of urea cycle disorders.[7][8] This transformation can be achieved under either acidic or basic conditions, with the choice often dictated by the stability of other functional groups in the molecule.

Caption: Hydrolysis of this compound to 4-Phenylbutyric Acid.

-

Setup : In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) with a 20% aqueous solution of sodium hydroxide (NaOH).

-

Heating : Heat the mixture to reflux. The hydrolysis of a nitrile is often slow, so a prolonged reflux period is necessary to drive the reaction to completion. The reaction proceeds via the intermediate carboxamide.

-

Monitoring : Monitor the reaction by TLC until the starting material is no longer visible.

-

Workup : Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH is ~1-2. This protonates the carboxylate salt, precipitating the carboxylic acid.

-

Isolation : Collect the precipitated 4-phenylbutyric acid by vacuum filtration. The crude product can be recrystallized from hot water or another suitable solvent system to achieve high purity.[7]

α-Alkylation Reactions

The methylene group adjacent (alpha) to the nitrile is acidic due to the electron-withdrawing nature of the cyano group. This allows for deprotonation with a strong base to form a stabilized carbanion (a nitrile-stabilized anion), which is a potent nucleophile. This anion can then react with various electrophiles, most commonly alkyl halides, in an α-alkylation reaction. This provides a powerful method for C-C bond formation.

Caption: α-Alkylation workflow for this compound.

-

Anion Formation : In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. The low temperature is crucial to prevent side reactions and control the formation of the kinetic enolate.

-

Alkylation : After stirring for 30-60 minutes at -78 °C to ensure complete anion formation, add the alkylating agent (e.g., an alkyl bromide or iodide) (1.1 eq) dropwise.

-

Warming : Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

-

Quenching : Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup and Purification : Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the resulting α-alkylated nitrile by column chromatography or vacuum distillation.

Conclusion

This compound is a cornerstone intermediate in organic synthesis. Its value is derived not just from its structure but from the high-yielding and well-understood transformations it can undergo. The ability to efficiently convert the nitrile group into a primary amine or a carboxylic acid provides synthetic routes to pharmacologically active molecules and other high-value chemicals. The reactivity of its α-carbon further extends its utility in constructing complex carbon skeletons. For the research scientist and drug development professional, a mastery of the chemistry of this compound opens a reliable and versatile toolbox for molecular design and construction.

References

- 1. This compound 99 2046-18-6 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-苯基丁腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 7. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]